BEFV G protein - 148770-53-0

BEFV G protein

Catalog Number: EVT-1518509
CAS Number: 148770-53-0
Molecular Formula: C7H7NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bovine ephemeral fever virus is a significant pathogen affecting cattle, primarily in tropical and subtropical regions. The glycoprotein G of bovine ephemeral fever virus plays a crucial role in the virus's structure and function, being integral to its ability to infect host cells and elicit immune responses. The glycoprotein is classified as an envelope glycoprotein, which is essential for viral entry into host cells and is a major target for neutralizing antibodies.

Source

Bovine ephemeral fever virus was first identified in Australia in the 1950s. It belongs to the genus Cytorhabdovirus within the family Rhabdoviridae. The virus is transmitted by insect vectors, particularly biting midges, and can cause significant economic losses in the cattle industry due to its effects on livestock health and productivity.

Classification

The glycoprotein G of bovine ephemeral fever virus is classified as a type I membrane protein. It is characterized by several antigenic sites that are critical for the development of vaccines and diagnostic tests. The protein is known to exist in multiple conformations, which can affect its immunogenic properties.

Synthesis Analysis

Methods

The synthesis of the glycoprotein G involves several steps, including reverse transcription of viral RNA into complementary DNA, followed by polymerase chain reaction amplification. Specific primers are used to amplify the G gene, which encodes the glycoprotein. For instance, one study utilized primers GF and GR to amplify a 1527 base pair fragment of the G gene from bovine ephemeral fever virus RNA .

Technical Details

The amplification process typically involves an initial denaturation step at 94°C followed by 35 cycles of denaturation, annealing, and extension at specific temperatures. The resulting DNA fragments are purified and cloned into vectors for expression in Escherichia coli or other suitable systems . This allows for subsequent analysis of the protein's structure and function.

Molecular Structure Analysis

Structure

The glycoprotein G has a complex structure that includes multiple domains responsible for its function. It features several antigenic sites critical for immune recognition, including sites G1, G2, and G3, which are involved in eliciting neutralizing antibodies . The ectodomain of the glycoprotein extends outside the viral envelope and interacts with host cell receptors during viral entry.

Data

The nucleotide sequence encoding the ectodomain of the glycoprotein G is approximately 1527 base pairs long. Phylogenetic analyses have shown variability among different strains of bovine ephemeral fever virus, indicating evolutionary divergence . The amino acid sequences corresponding to antigenic sites have been characterized, providing insights into their potential roles in vaccine development.

Chemical Reactions Analysis

Reactions

The glycoprotein G participates in several biochemical reactions during the viral life cycle. Upon binding to host cell receptors, it undergoes conformational changes that facilitate membrane fusion—a critical step for viral entry into host cells .

Technical Details

Studies have demonstrated that specific antibodies targeting the glycoprotein can neutralize the virus by blocking these interactions. Techniques such as enzyme-linked immunosorbent assays (ELISA) have been employed to quantify antibody responses against various epitopes on the glycoprotein .

Mechanism of Action

Process

The mechanism of action of glycoprotein G involves its interaction with host cell receptors leading to endocytosis. Once inside the host cell, viral RNA is released and replicated, resulting in the production of new viral particles .

Data

Research has indicated that depletion of certain cellular proteins can significantly reduce viral replication, highlighting the importance of cellular pathways in facilitating viral infection. For example, studies have shown that autophagy plays a role in enhancing bovine ephemeral fever virus replication within infected cells .

Physical and Chemical Properties Analysis

Physical Properties

Glycoprotein G is characterized as a hydrophilic protein due to its surface-exposed domains that interact with antibodies. Its molecular weight typically ranges around 60-70 kDa depending on post-translational modifications .

Chemical Properties

The protein exhibits stability under various pH conditions but may be susceptible to degradation by proteolytic enzymes. Its solubility can vary based on ionic strength and temperature conditions during purification processes.

Applications

Scientific Uses

Glycoprotein G has significant applications in veterinary medicine and virology research. It serves as a target for vaccine development aimed at preventing bovine ephemeral fever. Additionally, it is utilized in diagnostic assays to detect antibodies in cattle populations exposed to the virus . Furthermore, understanding its structure and function aids in developing antiviral strategies against related pathogens.

Introduction to Bovine Ephemeral Fever Virus (BEFV) and the Role of G Protein

Bovine ephemeral fever virus (BEFV) is an arthropod-borne pathogen classified within the genus Ephemerovirus of the family Rhabdoviridae. It causes bovine ephemeral fever (BEF), an acute febrile disease in cattle and water buffalo, leading to significant economic losses through reduced milk yield, temporary infertility, and paralysis. The virus exhibits a bullet-shaped morphology and possesses a single-stranded, negative-sense RNA genome of approximately 14.9 kb [1] [7].

BEFV Taxonomy, Genomic Organization, and Structural Proteins

BEFV's genome encodes five core structural proteins:

  • Nucleoprotein (N): Encapsidates viral RNA
  • Phosphoprotein (P): Co-factor for RNA polymerase
  • Matrix protein (M): Mediates virion assembly and budding
  • Large polymerase (L): Catalyzes RNA replication
  • Glycoprotein (G): Forms envelope spikes for host cell entry

Notably, the G gene exhibits the highest genetic diversity among BEFV isolates, serving as a key marker for phylogenetic classification. Global strains segregate into four distinct lineages:

  • East Asia (China, Japan, Taiwan)
  • Middle East (Turkey, Israel)
  • Australia
  • South Africa (phylogenetically unique) [1] [7]

Table 1: Global Phylogenetic Distribution of BEFV Based on G Gene Variability

LineageGeographic DistributionNotable Genetic Features
East AsiaMainland China, Japan, TaiwanHomologous within region; >95% G gene identity
Middle EastTurkey, IsraelAntigenic site substitutions (e.g., G2, G3)
AustraliaContinental AustraliaStable with minimal antigenic drift
South AfricaSouthern AfricaDistinct clustering; 12 unique aa substitutions

Biological Significance of the Glycoprotein (G) in BEFV Pathogenesis

The G protein is a 774-amino-acid type I transmembrane glycoprotein critical for viral pathogenesis. Its functional domains include:

  • Receptor-binding domain: Mediates attachment to uncharacterized host receptors on endothelial cells and monocytes
  • Fusion domain: Triggers pH-dependent membrane fusion in endosomes
  • Cytoplasmic tail: Interacts with M protein for virion morphogenesis

Antigenic mapping has identified four conformational epitopes:

  • G1 (aa 487–503): Linear, BEFV-specific epitope
  • G2 (aa 168–189) and G3 (aa 49–63, 215–231, 262–271): Conformational, cross-reactive sites
  • G4: Neutralization-sensitive site

The G protein facilitates immune evasion through glycan shielding and antigenic variation. Substitutions in G2/G3 sites (e.g., K218R, N226D in Turkish strains) enable escape from neutralizing antibodies [4] [7] [10]. Pathogenicity is directly linked to G-mediated viral entry, which triggers endothelial damage and inflammatory cytokine release, leading to vascular leakage and clinical signs like fever and lameness [10].

Table 2: Functionally Critical Domains and Antigenic Sites of BEFV G Protein

Domain/EpitopeAmino Acid PositionBiological FunctionVariability
Fusion peptide1–450Membrane fusionLow (essential function)
Antigenic site G1487–503Linear neutralization epitopeModerate (Y487H in Australian strains)
Antigenic site G2168–189Conformational epitopeHigh (K180E in Turkish strains)
Antigenic site G349–63, 215–231, 262–271Discontinuous epitope complexHigh (N226D in Israeli strains)
Transmembrane451–474Membrane anchoringInvariant
Cytoplasmic tail475–774Virion assemblyLow

G Protein as a Primary Target for Neutralizing Antibodies and Vaccine Design

The G protein elicits >90% of BEFV-neutralizing antibodies, making it the principal target for vaccine development. Key immunological features include:

  • Epitope-specific neutralization: Antibodies against G1 block receptor binding, while G2/G3 antibodies inhibit post-attachment fusion [4].
  • Cross-lineage protection: Antibodies targeting conserved G1 (aa Y487–K503) neutralize heterologous strains across Asian and Australian lineages but show reduced efficacy against South African isolates due to lineage-specific mutations [2] [7].

Vaccine platforms leveraging G protein include:

  • DNA vaccines: Plasmids encoding G1 epitope (pcDNA3.1-G1) induce neutralizing antibodies in mice through intramuscular delivery [2].
  • Recombinant viral vectors: Newcastle disease virus (NDV) expressing BEFV G (rL-BEFV-G) elicits potent neutralizing titers (1:128–1:256) in cattle without pathogenicity [10].
  • Subunit vaccines: Purified G protein with adjuvants (e.g., Quil A) confers 85–90% protection in challenge studies [5].
  • Multivalent formulations: Combining G proteins from divergent strains (e.g., Tn73 + Tn88128) broadens protection against antigenic variants [4].

Table 3: Vaccine Platforms Targeting BEFV G Protein and Immunogenicity Profiles

PlatformKey ComponentsNeutralizing Antibody TiterProtection Rate
DNA vaccinepcDNA3.1-G1 plasmid1:32–1:64 (mice)Not reported
Recombinant NDVrL-BEFV-G vector1:128–1:256 (cattle)100% (clinical protection)
Subunit vaccinePurified G + Quil A adjuvant1:64–1:128 (cattle)85–90%
Bivalent inactivatedTn73 + Tn88128 strains1:256 (calves)100% (against challenge)

Properties

CAS Number

148770-53-0

Product Name

BEFV G protein

Molecular Formula

C7H7NO2

Synonyms

BEFV G protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.